molecular formula C9H9F3 B1354914 1-Ethyl-3-(trifluoromethyl)benzene CAS No. 27190-70-1

1-Ethyl-3-(trifluoromethyl)benzene

Cat. No.: B1354914
CAS No.: 27190-70-1
M. Wt: 174.16 g/mol
InChI Key: CKQINTYJQOUAOQ-UHFFFAOYSA-N
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Description

Overview of Trifluoromethylated Aromatic Compounds in Contemporary Chemical Research

The trifluoromethyl (-CF3) group is a common substituent in many pharmaceuticals and agrochemicals. wikipedia.org Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's properties. nih.govmdpi.com The presence of a -CF3 group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets. nih.govmdpi.com Consequently, the development of efficient methods for introducing trifluoromethyl groups into aromatic rings is an active area of research. wikipedia.orgresearchgate.net A variety of trifluoromethylating agents and protocols have been developed, ranging from radical and nucleophilic to electrophilic methods. researchgate.net

Positional Isomerism and Substituent Effects in (Trifluoromethyl)ethylbenzenes

The relative positions of the ethyl and trifluoromethyl groups on the benzene (B151609) ring in (trifluoromethyl)ethylbenzenes lead to three positional isomers: 1-ethyl-2-(trifluoromethyl)benzene (B3043134), 1-ethyl-3-(trifluoromethyl)benzene, and 1-ethyl-4-(trifluoromethyl)benzene. These isomers, while having the same molecular formula, can exhibit different physical and chemical properties due to the distinct electronic and steric interactions between the substituents. libretexts.orgdocbrown.info

The trifluoromethyl group is a strong electron-withdrawing group primarily through the inductive effect, while the ethyl group is a weak electron-donating group. vaia.comyoutube.com In electrophilic aromatic substitution reactions, the trifluoromethyl group is known to be deactivating and meta-directing. vaia.comyoutube.com This is because the electron-withdrawing nature of the -CF3 group destabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack more than the intermediate for meta attack. vaia.com Conversely, the ethyl group is activating and ortho-, para-directing. The interplay of these directing effects in (trifluoromethyl)ethylbenzenes can influence the regioselectivity of further substitution reactions.

Current Research Landscape Pertaining to this compound

Current research on this compound primarily focuses on its utility as a building block in the synthesis of more complex molecules. Its specific substitution pattern makes it a valuable intermediate for creating compounds with desired electronic and steric properties. For instance, it can be a precursor for the synthesis of biologically active molecules where the meta-substitution of the ethyl and trifluoromethyl groups is crucial for activity. Research efforts are also directed towards optimizing its synthesis and exploring its reactivity in various chemical transformations.

Compound Specifications

IUPAC Name This compound
CAS Registry Number 27190-70-1
Molecular Formula C9H9F3
Molecular Weight 174.17 g/mol
Physical State Liquid
Flash Point 52 °C at 6 mmHg

This table contains data for this compound. sigmaaldrich.com

Physicochemical Properties

PropertyValue
Boiling Point Not specified
Density Not specified
Refractive Index Not specified

No specific data for the boiling point, density, and refractive index of this compound were found in the search results. The flash point is available from a supplier. sigmaaldrich.com

Spectroscopic Data Overview

The structural elucidation of this compound relies on various spectroscopic techniques:

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, both coupled to each other. The aromatic region would display complex splitting patterns for the four protons on the benzene ring, consistent with a 1,3-disubstituted pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the nine carbon atoms. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (174.17 g/mol ).

While general principles of spectroscopy can predict the expected spectra, specific experimental data for this compound was not available in the search results.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several established synthetic methodologies in organic chemistry.

Common Synthesis Methods:

Friedel-Crafts Alkylation: A common method for introducing an ethyl group to an aromatic ring is the Friedel-Crafts alkylation. This would involve reacting 3-(trifluoromethyl)benzene with an ethylating agent such as ethyl halide (e.g., ethyl bromide) or ethylene (B1197577) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Grignard Reaction: An alternative approach could involve the reaction of a Grignard reagent. For example, 3-(trifluoromethyl)phenylmagnesium bromide could be reacted with a suitable electrophile to introduce the ethyl group.

Suzuki Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds. One could envision coupling 3-(trifluoromethyl)phenylboronic acid with an ethyl halide or vice versa, though this is a more complex route for a simple ethylation.

Mechanistic Aspects:

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the ethylating agent to generate an electrophile (or a species with significant electrophilic character), which is then attacked by the electron-rich benzene ring. The trifluoromethyl group on the starting material, being meta-directing, would favor the formation of the 1,3-disubstituted product.

Research Applications

This compound serves as a versatile intermediate in the synthesis of a variety of target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQINTYJQOUAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565552
Record name 1-Ethyl-3-(trifluoromethyl)benzene
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27190-70-1
Record name 1-Ethyl-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27190-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Ethyl 3 Trifluoromethyl Benzene and Its Precursors

Synthetic Intermediate in Medicinal Chemistry and Agrochemistry

The unique substitution pattern of 1-ethyl-3-(trifluoromethyl)benzene makes it a valuable precursor in the synthesis of novel pharmaceutical and agrochemical candidates. The presence of both a lipophilic ethyl group and an electron-withdrawing trifluoromethyl group can be strategically utilized to fine-tune the properties of a lead compound to enhance its efficacy, metabolic stability, and bioavailability.

Building Block for Functional Materials

In materials science, fluorinated aromatic compounds are of interest for the development of functional materials with specific electronic and optical properties. This compound can be incorporated into larger conjugated systems, such as polymers or dendrimers, to influence their properties for applications in areas like organic light-emitting diodes (OLEDs) or sensors. researchgate.net

Chemical Reactivity and Transformation Pathways of 1 Ethyl 3 Trifluoromethyl Benzene

Reactivity of the Trifluoromethyl Group: Influence on Aromatic System Electronic Properties

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly impacts the chemical behavior of the benzene (B151609) ring to which it is attached. nih.govtcichemicals.com

Electron-Withdrawing Effects and Aromatic Deactivation

The strong inductive effect of the three fluorine atoms in the trifluoromethyl group pulls electron density away from the aromatic ring. nih.govtcichemicals.com This electron withdrawal deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions compared to benzene or toluene. youtube.com The deactivating nature of the -CF3 group means that reactions requiring electron-rich aromatic systems will proceed slower or require harsher conditions. youtube.com For electrophilic attack, this deactivation directs incoming electrophiles to the meta position relative to the trifluoromethyl group. youtube.com

Substituent Effect on Benzene Ring
Group Nature
-CH2CH3 (Ethyl)Electron-donating, Activating
-CF3 (Trifluoromethyl)Electron-withdrawing, Deactivating

Potential for Defluorination Reactions

While the carbon-fluorine bonds in a trifluoromethyl group are generally strong and stable, they can be cleaved under specific reaction conditions. tcichemicals.comacs.org This process, known as defluorination, can lead to the formation of difluoromethyl or monofluoromethyl groups, or even complete removal of the fluorine atoms. nih.govacs.org

Reductive defluorination of electron-poor trifluoromethylarenes can be achieved using methods like photoredox catalysis. nih.govacs.org For instance, the use of an organophotocatalyst with a hydrogen atom donor under visible light can selectively replace a single fluorine atom with hydrogen. nih.govacs.org Mechanistic studies suggest these reactions can proceed through the formation of a radical anion, which then expels a fluoride (B91410) ion. nih.gov Protolytic defluorination in superacids has also been observed, leading to the formation of carbocationic intermediates that can undergo further reactions. nih.gov Additionally, fluoride-initiated coupling reactions with allylsilanes can lead to the formation of allylated α,α-difluorobenzylic compounds. nih.govacs.org

Reactivity of the Ethyl Substituent: Site-Specific Functionalization

The ethyl group attached to the benzene ring provides a site for various chemical transformations, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring). rsc.org

Benzylic Carbon-Hydrogen Bond Activation

The benzylic C-H bonds of the ethyl group are weaker than other C-H bonds in the molecule, making them susceptible to activation. youtube.com This activation allows for the selective functionalization of the ethyl group. Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of benzylic C(sp³)–H bonds under mild conditions. rsc.org These methods often involve the generation of a benzylic radical via a hydrogen atom transfer (HAT) process. rsc.orgnih.gov

Oxidative Transformations of the Ethyl Moiety

The ethyl group can undergo oxidation to introduce oxygen-containing functional groups. Traditional methods for benzylic oxidation often require stoichiometric amounts of strong, toxic oxidizing agents like chromium(VI) or manganese(IV). rsc.org More modern and sustainable approaches utilize catalytic methods. For example, electrochemical oxidation mediated by tert-butyl hydroperoxide can convert the benzylic position. rsc.org The proposed mechanism involves the electrochemical generation of a tert-butyl peroxyl radical, which then abstracts a benzylic hydrogen to form a benzylic radical. rsc.org This radical can then be further oxidized. Polymer-anchored iron(III) catalysts have also been shown to be effective for the oxidation of ethylbenzene (B125841) using hydrogen peroxide. researchgate.net

Reductive Transformations of the Ethyl Moiety

While less common than oxidation, the ethyl group can be involved in reductive processes. For instance, in the context of hydrodehalogenation reactions using photoredox catalysis, an ethyl group on the aromatic ring can be tolerated. rsc.org Specific reductive transformations targeting the ethyl group itself are less prevalent in the literature but can be envisaged under specific catalytic conditions, potentially leading to dearomatization or saturation of the aromatic ring, though these are generally challenging transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in 1-ethyl-3-(trifluoromethyl)benzene towards substitution reactions is dictated by the interplay of the electronic and steric effects of its two substituents: the ethyl group (-CH₂CH₃) and the trifluoromethyl group (-CF₃).

Electrophilic Aromatic Substitution (EAS)

The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (known as a benzenonium or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.orgmsu.edu The rate-determining step is the formation of the carbocation, as it temporarily disrupts the aromatic system. masterorganicchemistry.commsu.edu

In this compound, the two substituents exert opposing effects on the benzene ring.

Ethyl Group (-CH₂CH₃): As an alkyl group, it is an electron-donating group (EDG) through an inductive effect. It activates the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. youtube.com It directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. libretexts.org This is because the carbocation intermediates formed by attack at these positions are more stabilized by the electron-donating nature of the alkyl group. youtube.com

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. youtube.com It strongly deactivates the ring, making it much less reactive towards electrophiles. youtube.combyjus.com The -CF₃ group is a meta-director (directing to position 5), as attack at the meta position avoids placing the positive charge of the carbocation intermediate on the carbon directly attached to the electron-withdrawing group, which would be a highly destabilized arrangement. youtube.com

The regiochemical outcome of an electrophilic substitution reaction on this compound is a result of these competing directing effects. The activating, ortho-, para-directing ethyl group and the deactivating, meta-directing trifluoromethyl group guide the incoming electrophile. The positions that are ortho and para to the ethyl group are C2, C6, and C4. The positions that are meta to the trifluoromethyl group are C2, C4, and C6. Both groups, therefore, direct the electrophile to the same positions (C2, C4, and C6).

However, the activating effect of the ethyl group makes these positions more favorable for attack than position 5 (which is meta to the -CF₃ group but also meta to the -CH₂CH₃ group). The final distribution of products among the 2-, 4-, and 6-positions will be influenced by steric hindrance. The C2 position is sterically hindered by both adjacent substituents, making substitution less likely there compared to the C4 and C6 positions.

Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

SubstituentElectronic EffectRing ActivityDirecting InfluenceFavored Positions
-CH₂CH₃ (Ethyl)Electron-Donating (Inductive)Activatingortho, para2, 4, 6
-CF₃ (Trifluoromethyl)Strongly Electron-WithdrawingDeactivatingmeta2, 4, 5, 6
Combined EffectConflicting Activity, Reinforcing DirectionDeactivated overall, but less so at C2, C4, C6Reinforcing for positions 2, 4, 62, 4, 6 (Primary sites for substitution)

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common for benzene derivatives like this compound compared to electrophilic substitution. NAS reactions typically require the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged intermediate (Meisenheimer complex). While the trifluoromethyl group is a strong EWG, the molecule lacks a conventional leaving group like a halide on the ring. Therefore, it is not expected to undergo NAS reactions under typical conditions.

Mechanistic Insights into Complex Reactions Involving this compound Intermediates

While simple substitution reactions on this compound follow predictable patterns, trifluoromethyl-substituted benzene rings can participate as intermediates in more complex, often metal-catalyzed, transformations. Mechanistic studies of related compounds provide insight into the potential reaction pathways.

Palladium-Catalyzed Carbonylation Reactions

In studies on the palladium-catalyzed tandem difunctional carbonylation of 1,3-enynes, substrates structurally similar to fragments of this compound have been investigated. For instance, the reaction of (3-(trifluoromethyl)but-3-en-1-yn-1-yl)benzene was attempted, but it failed to yield the desired butenolide product, suggesting that the electronic or steric properties of the trifluoromethyl-substituted aryl group can hinder certain catalytic cycles. acs.org

For successful substrates in these reactions, a plausible mechanistic cycle is proposed, which highlights the types of transformations that trifluoromethylated intermediates can undergo. acs.orgacs.org

Proposed Mechanistic Steps in a Pd-Catalyzed Tandem Reaction

StepDescriptionKey IntermediatesReference
1. Radical GenerationA single-electron transfer (SET) from a Pd(0) complex to a trifluoromethyl source (e.g., CF₃I) generates a trifluoromethyl radical (CF₃•) and a Pd(I) species.CF₃•, Pd(I) complex acs.org
2. Radical AdditionThe highly reactive CF₃ radical adds to the alkyne moiety of the enyne substrate.Propargyl/Allenyl radical acs.org
3. RecombinationThe resulting radical intermediate combines with the Pd(I) species to form a Pd(II)-allenyl complex.Pd(II)-allenyl complex acs.org
4. Carbonylative CyclizationThe palladium complex undergoes CO insertion followed by nucleophilic attack (by water) and cyclization to form the final butenolide product and regenerate the active catalyst.Acyl-Pd(II) intermediate acs.org

Radical and Ionic Pathways in C-H Functionalization

Mechanistic studies on the intramolecular C-H trifluoromethoxylation of N-aryl-N-hydroxylamine derivatives, where the aryl group can be substituted with a -CF₃ group, reveal a two-stage mechanism. nih.gov The initial O-trifluoromethylation step proceeds through a radical process, initiated by a single electron transfer (SET) to a Togni-type reagent to generate a CF₃ radical. nih.gov The subsequent migration of the -OCF₃ group to the aromatic ring occurs via a heterolytic pathway involving the formation of a short-lived ion pair (a nitrenium ion and a trifluoromethoxide anion). nih.gov The formation of a positive charge during this migration is supported by a Hammett plot analysis, which shows a large negative slope (ρ = -11.86) for substrates with different meta-substituents, including -CF₃. nih.gov

These findings demonstrate that complex transformations involving trifluoromethyl-substituted aryl intermediates can proceed through a sequence of distinct radical and ionic steps, often facilitated by specialized reagents capable of generating highly reactive species like the CF₃ radical. nih.govwikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 3 Trifluoromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 1-Ethyl-3-(trifluoromethyl)benzene by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms (protons) in the molecule. The aromatic protons on the benzene (B151609) ring and the protons of the ethyl group give rise to distinct signals.

The benzene ring contains four protons, which are chemically non-equivalent due to the substitution pattern, leading to complex splitting patterns in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The protons on the ethyl group are split into a quartet and a triplet due to spin-spin coupling with their neighboring protons. The methylene (B1212753) (-CH₂) protons appear as a quartet, and the methyl (-CH₃) protons appear as a triplet.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons 7.42 - 7.21 Multiplet 4H
Methylene (-CH₂) 2.67 Quartet 2H

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

¹³C NMR spectroscopy is employed to determine the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the aromatic carbons.

The spectrum will show distinct peaks for the two carbons of the ethyl group and for the six carbons of the benzene ring. Due to the substitution, there are six different carbon environments in the aromatic ring. The carbon atom attached to the trifluoromethyl group is typically observed as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
C-CF₃ 131 (q)
Aromatic C-H 120-135
Aromatic C-Ethyl ~145
-CH₂- ~29

Note: These are predicted values. Actual chemical shifts can vary.

¹⁹F NMR is a highly specific technique for observing fluorine-containing compounds. For this compound, this method provides a clear and unambiguous signal for the trifluoromethyl (-CF₃) group. nih.govnih.gov The delocalized electron density of the aromatic system is highly polarizable and sensitive to the environment, which in turn affects the shielding of the fluorine nuclei. nih.gov

The ¹⁹F NMR spectrum typically shows a single, sharp signal, as all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring. A typical chemical shift for a trifluoromethyl group on a benzene ring is around -63 ppm relative to CFCl₃. rsc.orgcolorado.edu This technique is particularly useful for confirming the presence and purity of the fluorinated compound.

Table 3: ¹⁹F NMR Chemical Shift for the Trifluoromethyl Group

Fluorine Environment Typical Chemical Shift (δ, ppm) Multiplicity

Note: The chemical shift is relative to CFCl₃.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can be used to study its conformational properties.

The IR spectrum of this compound displays absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions include those from the C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the benzene ring, and the strong, characteristic absorptions of the C-F bonds in the trifluoromethyl group.

The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the ethyl group are observed in the 3000-2850 cm⁻¹ range. docbrown.info The C=C stretching vibrations of the aromatic ring give rise to bands in the 1600-1450 cm⁻¹ region. docbrown.info The strong C-F stretching vibrations of the trifluoromethyl group are expected to produce intense bands in the 1350-1100 cm⁻¹ region. The specific pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹ can provide information about the substitution pattern of the benzene ring.

Table 4: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 3000 - 2850 Medium-Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Variable
C-F Stretch (CF₃) 1350 - 1100 Strong

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa.

For this compound, the symmetric vibrations of the benzene ring are typically strong in the Raman spectrum. The C-H stretching vibrations and the C-F vibrations of the trifluoromethyl group are also observable. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. In the analysis of this compound, electron ionization (EI) mass spectrometry provides critical data for molecular mass confirmation and reveals characteristic fragmentation patterns that aid in its identification.

The initial step in EI-MS involves the ionization of the this compound molecule, resulting in the formation of a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this molecular ion confirms the molecular weight of the compound. The molecular formula for this compound is C₉H₉F₃, giving it a molecular weight of approximately 174.16 g/mol . Therefore, the molecular ion peak is expected to appear at an m/z of 174.

Following ionization, the high-energy molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides structural information. The fragmentation of aromatic compounds is highly characteristic. For substituted benzene derivatives like this compound, fragmentation patterns are influenced by the nature of the substituents.

A primary fragmentation pathway for ethyl-substituted benzenes is the cleavage of the C-C bond between the ethyl group and the benzene ring (benzylic cleavage). docbrown.info The loss of a methyl radical (•CH₃) is a common fragmentation, leading to a highly stable benzylic cation. For this compound, this would result in a fragment with an m/z of 159 (174 - 15). This [M-15]⁺ ion is often a significant peak in the spectrum.

Another characteristic fragmentation is the loss of the entire ethyl group (•CH₂CH₃), leading to a phenyl cation. docbrown.info However, the presence of the electron-withdrawing trifluoromethyl group can influence the stability and formation of these ions. A more dominant fragmentation in compounds with a benzylic carbon is the formation of a tropylium (B1234903) ion or a substituted tropylium ion, which is a stable seven-membered aromatic ring cation. youtube.com For this compound, rearrangement could lead to a trifluoromethyl-substituted tropylium ion.

The fragmentation pattern is also characterized by the loss of neutral molecules. For example, the loss of ethene (C₂H₄) from the molecular ion can occur. The presence of the trifluoromethyl group (CF₃) itself can also lead to specific fragments, such as the [CF₃]⁺ ion (m/z 69) or fragments resulting from the loss of fluorine atoms.

The key fragments anticipated in the mass spectrum of this compound are summarized in the table below. The relative abundance of these peaks helps to piece together the structure of the original molecule.

m/z ValueIon Structure/Fragment LostSignificance
174[C₉H₉F₃]⁺•Molecular Ion (M⁺•)
159[M - CH₃]⁺Loss of a methyl radical from the ethyl group
145[M - C₂H₅]⁺Loss of an ethyl radical
105[C₈H₉]⁺Corresponds to [M-CF₃]⁺, loss of trifluoromethyl group
91[C₇H₇]⁺Tropylium ion, characteristic of alkylbenzenes youtube.com
77[C₆H₅]⁺Phenyl cation, characteristic of benzene compounds docbrown.info

This table represents predicted fragmentation based on common fragmentation patterns of similar compounds.

Application of Hyphenated Techniques in Analysis (e.g., GC-MS)

Hyphenated analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. The analysis of this compound and its isomers or related impurities is an ideal application for GC-MS. jmchemsci.compjps.pk

In a typical GC-MS analysis, the sample is first injected into the gas chromatograph. The GC column, often a capillary column with a specific stationary phase (like HP-5MS), separates the components of the mixture based on their boiling points and interactions with the stationary phase. pjps.pk Compounds with lower boiling points and weaker interactions travel through the column faster. This separation is crucial when analyzing samples that may contain isomers (e.g., 1-ethyl-2-(trifluoromethyl)benzene (B3043134) or 1-ethyl-4-(trifluoromethyl)benzene) or other aromatic compounds. researchgate.net

As each separated component elutes from the GC column, it enters the mass spectrometer. The MS serves as a detector, ionizing the molecules and separating the resulting ions based on their mass-to-charge ratio. jmchemsci.com This process generates a mass spectrum for each eluting compound.

The combination of these two techniques provides two dimensions of data for each component:

Retention Time (from GC): The time it takes for a compound to pass through the GC column. This is a characteristic property of a compound under a specific set of GC conditions (e.g., oven temperature program, carrier gas flow rate). pjps.pk

Mass Spectrum (from MS): Provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for structural elucidation and confirmation of the compound's identity.

By comparing the obtained mass spectrum of an unknown peak with a library of known spectra (such as the NIST library), the identity of the compound can be confirmed with a high degree of confidence. pjps.pk For this compound, the GC would separate it from other components in a sample, and the MS would provide the mass spectrum detailed in the previous section, confirming its molecular weight and structural features. This technique is widely used in various fields, including environmental analysis, chemical synthesis control, and materials science, for the identification of organic compounds. jmchemsci.commdpi.com

Computational Chemistry and Theoretical Investigations of 1 Ethyl 3 Trifluoromethyl Benzene

Electronic Structure Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a feasible yet accurate framework for calculating a wide range of molecular properties. Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) to perform these calculations. capes.gov.br

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Ethyl-3-(trifluoromethyl)benzene, this process involves finding the optimal bond lengths, bond angles, and dihedral angles. A critical aspect of its structure is the rotational orientation of the ethyl and trifluoromethyl groups relative to the benzene (B151609) ring.

Conformational analysis of substituted ethylbenzenes reveals that the stability of different conformers is influenced by the electronic nature of the substituents. acs.org The ethyl group can adopt different rotational positions, and the barrier to this rotation is a key parameter. For trifluoromethyl-substituted benzenes, studies on analogous molecules like trifluoromethoxybenzene show that conformations where the substituent is perpendicular to the phenyl plane can be energy minima. nih.gov For this compound, theoretical calculations would identify the preferred conformation by comparing the energies of various rotational isomers, accounting for steric hindrance and electronic interactions between the substituents and the aromatic ring. The stability of the final optimized geometry is confirmed by ensuring all calculated vibrational frequencies are real (i.e., not imaginary). capes.gov.br

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical)

This table presents theoretical data based on typical DFT calculation results for analogous molecules. It is for illustrative purposes only.

ParameterBond/AngleValue (Å or °)
Bond LengthC(ar)-C(ar)~1.39 Å
C(ar)-C(ethyl)~1.52 Å
C(ar)-C(CF3)~1.50 Å
C-F~1.34 Å
C-H (aromatic)~1.08 Å
C-H (ethyl)~1.09 Å
Bond AngleC-C-C (ring)~120°
C(ar)-C(ar)-C(ethyl)~121°
C(ar)-C(ar)-C(CF3)~120°
Dihedral AngleC(ar)-C(ar)-C(ethyl)-C~90° (Perpendicular)

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These frontier molecular orbitals (FMOs) are crucial for understanding a molecule's reactivity and electronic properties. capes.gov.br

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to ethylbenzene (B125841), while also influencing their spatial distribution. The HOMO is likely to have significant contributions from the aromatic ring and the ethyl group, whereas the LUMO may have more density around the trifluoromethyl-substituted part of the ring. Natural Bond Orbital (NBO) analysis can further detail intramolecular interactions and charge delocalization. wikipedia.org

Table 2: Illustrative Frontier Molecular Orbital Properties (Theoretical)

This table presents theoretical data based on typical DFT calculation results for analogous molecules. It is for illustrative purposes only.

PropertyValue (eV)Description
HOMO Energy-7.5 eVRelated to ionization potential and electron-donating ability.
LUMO Energy-0.8 eVRelated to electron affinity and electron-accepting ability.
HOMO-LUMO Gap6.7 eVIndicator of chemical stability and reactivity.

DFT calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). scispace.comnih.gov The accuracy of these predictions can be very high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C, especially when conformational isomers are considered. semanticscholar.org For this compound, calculations would predict distinct chemical shifts for the aromatic protons and carbons based on their electronic environment, which is heavily influenced by the opposing electronic effects of the ethyl (donating) and trifluoromethyl (withdrawing) groups.

Vibrational Frequencies : Theoretical vibrational analysis produces a set of normal modes and their corresponding frequencies. These calculated frequencies are often scaled by a factor (e.g., 0.983) to better match experimental Fourier-transform infrared (FTIR) and Raman spectra. researchgate.net The analysis for this compound would yield characteristic frequencies for C-H stretching (aromatic and aliphatic), C-C stretching of the ring, and strong vibrations associated with the C-F bonds of the trifluoromethyl group. acs.orgacs.org

Table 3: Illustrative Predicted Vibrational Frequencies (Theoretical)

This table presents theoretical data based on typical DFT calculation results for analogous molecules. It is for illustrative purposes only.

Frequency (cm⁻¹) (Scaled)Assignment
~3100-3000Aromatic C-H Stretching
~2980-2900Aliphatic C-H Stretching (Ethyl)
~1600-1450Aromatic C=C Ring Stretching
~1350Symmetric C-F Stretching
~1160Asymmetric C-F Stretching
~1120Asymmetric C-F Stretching
~800Ring Out-of-Plane Bending

Molecular Dynamics Simulations: Understanding Intermolecular Interactions and Solvent Effects

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the interactions between molecules, providing insight into bulk properties, intermolecular forces, and the influence of a solvent. youtube.com

For this compound, MD simulations could be used to understand its liquid-state structure and dynamics. Simulations can reveal how molecules orient themselves with respect to their neighbors, driven by van der Waals forces and dipole-dipole interactions arising from the polar trifluoromethyl group. Furthermore, by simulating the compound in a solvent like water or an organic solvent, one can study solvation shells, the energetics of solvation, and how the solvent affects the conformational equilibrium of the ethyl group. youtube.comresearchgate.net

Reaction Mechanism Modeling and Transition State Characterization

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the modeling of reaction mechanisms, identification of intermediates, and characterization of transition states.

For this compound, several reaction types can be investigated:

Reactions at the Ethyl Group : The ethyl group can undergo oxidation. Theoretical studies on the oxidation of ethylbenzene show pathways leading to products like acetophenone (B1666503) or styrene. acs.orgscispace.com A computational investigation would model the abstraction of a hydrogen atom from the ethyl group, the formation of radical intermediates, and the subsequent reaction steps, calculating the activation energies for each transition state. researchgate.net

Reactions on the Aromatic Ring : The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. youtube.com DFT calculations can validate this by comparing the stability of the sigma-complex intermediates formed during ortho, meta, and para attack. nih.gov The meta pathway is expected to have the lowest activation energy because the carbocation intermediate avoids placing a positive charge adjacent to the already electron-deficient carbon bearing the CF₃ group. Conversely, the electron-withdrawing nature of the CF₃ group makes the ring more susceptible to nucleophilic aromatic substitution.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of compounds with their biological activity or other properties like toxicity. nih.gov These models use molecular descriptors, many of which can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.govresearchgate.net

For this compound, a QSAR model could be used to predict its potential toxicity or its activity as an effector for a biological target. researchgate.netumich.edu By including it in a dataset of other substituted benzenes, a model could be developed where descriptors representing hydrophobicity (logP), steric effects (e.g., molar volume), and electronic properties (e.g., Hammett constants or DFT-derived values) are used to predict an endpoint. nih.gov Such models are valuable for screening large numbers of chemicals and prioritizing them for experimental testing. nih.gov

Applications of 1 Ethyl 3 Trifluoromethyl Benzene in Synthetic Chemistry

Strategic Intermediate in Organic Synthesis

The structural framework of 1-ethyl-3-(trifluoromethyl)benzene makes it a strategic starting point for constructing more complex molecular architectures. It can be elaborated through reactions targeting the ethyl group, the aromatic ring, or by leveraging the directing effects of its substituents in electrophilic substitution reactions.

The 3-(trifluoromethyl)phenyl moiety is a cornerstone in the synthesis of several active pharmaceutical ingredients (APIs). A prominent example is its role in the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism. mdpi.comresearchgate.net While synthetic routes may start from the closely related 1-bromo-3-(trifluoromethyl)benzene, the core structure derived from the trifluoromethylbenzene unit is essential. google.com

The synthesis of a key aldehyde intermediate for Cinacalcet, 3-(3-trifluoromethylphenyl)propanal, demonstrates the importance of this structural unit. mdpi.comresearchgate.net The process often involves a palladium-catalyzed Mizoroki-Heck cross-coupling reaction, followed by hydrogenation and hydrolysis steps. mdpi.com

Table 1: Exemplary Synthetic Pathway to a Cinacalcet Intermediate

Step Reactants Catalyst/Reagents Product Purpose
1. Heck Coupling 1-Bromo-3-(trifluoromethyl)benzene, Acrolein diethyl acetal Pd(OAc)₂, nBu₄NOAc 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene Forms a key C-C bond. mdpi.com
2. Hydrogenation Product from Step 1 Pd/Al₂O₃, H₂ 1-(3,3-Diethoxypropyl)-3-(trifluoromethyl)benzene Saturates the double bond. mdpi.comresearchgate.net
3. Hydrolysis Product from Step 2 Aqueous HCl 3-(3-Trifluoromethylphenyl)propanal Generates the key aldehyde intermediate. mdpi.com

| 4. Reductive Amination | 3-(3-Trifluoromethylphenyl)propanal, (R)-(+)-1-(1-Naphthyl)ethylamine | Reducing Agent (e.g., NaBH(OAc)₃) | Cinacalcet | Forms the final API. researchgate.net |

This pathway highlights how the trifluoromethylbenzene scaffold is methodically elaborated to build the final, complex drug molecule.

The trifluoromethyl group is a prevalent feature in modern agrochemicals due to its ability to increase biological efficacy and stability. wikipedia.orgjst.go.jp Consequently, trifluoromethylated benzene (B151609) derivatives are crucial intermediates in this industry. jmflresearch.com Compounds containing the 3-(trifluoromethyl)phenyl group, structurally related to this compound, are precursors to a variety of herbicides and fungicides. wikipedia.orgjmflresearch.com For instance, 3-aminobenzotrifluoride, which can be derived from 3-nitrobenzotrifluoride, is a key intermediate for the herbicide fluometuron (B1672900) and the fungicide fluazinam. jmflresearch.comwikipedia.org

Table 2: Agrochemicals Containing the 3-(Trifluoromethyl)phenyl Moiety

Agrochemical Type Function
Fluometuron Herbicide Urea-based herbicide for cotton and sugarcane. wikipedia.org
Fluazinam Fungicide Broad-spectrum fungicide for various crops. wikipedia.orgjmflresearch.com
Norflurazon Herbicide Used for weed control in cotton and citrus. wikipedia.orgjmflresearch.com

| Fluridone | Herbicide | Aquatic herbicide for managing invasive plants. wikipedia.org |

The presence of the trifluoromethyl group at the meta-position is a recurring motif, underscoring the industrial importance of precursors like this compound for accessing this valuable chemical space.

Role in Advanced Polymer Synthesis (e.g., Controlled Radical Polymerization)

In materials science, fluorinated polymers are prized for their unique properties, including chemical resistance and thermal stability. nih.gov While this compound itself is not a monomer, its vinyl derivative, 3-(trifluoromethyl)styrene, is a valuable monomer in advanced polymer synthesis. sigmaaldrich.com This monomer can be prepared through transformations involving the ethyl group of this compound, such as dehydrogenation.

3-(Trifluoromethyl)styrene can be polymerized using controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Nitroxide-Mediated Polymerization (NMP). nih.govsigmaaldrich.com These methods allow for the precise synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures (e.g., block copolymers). sigmaaldrich.comnih.gov The incorporation of the trifluoromethylstyrene (B14748457) unit into a polymer chain imparts specific properties derived from the fluorine content. nih.gov

Contributions to Asymmetric Synthesis Methodologies

This compound serves as a precursor to substrates used in asymmetric synthesis, a field focused on creating chiral molecules with a specific three-dimensional arrangement. An important application is the synthesis of optically active alcohols, which are key chiral building blocks for pharmaceuticals. nih.gov

For example, 3'-(trifluoromethyl)acetophenone, which can be prepared by the oxidation of this compound, is a substrate for the asymmetric reduction to (R)-1-[3-(trifluoromethyl)phenyl]ethanol. nih.gov This transformation can be achieved with high efficiency and enantioselectivity using biocatalysis.

Table 3: Asymmetric Bioreduction to a Chiral Alcohol

Parameter Details
Substrate 3'-(Trifluoromethyl)acetophenone
Product (R)-1-[3-(Trifluoromethyl)phenyl]ethanol
Catalyst Recombinant E. coli cells expressing a carbonyl reductase. nih.gov
Enantiomeric Excess (ee) >99.9% nih.gov

| Significance | The product is a key chiral intermediate for synthesizing neuroprotective compounds. nih.gov |

This enzymatic reduction demonstrates a highly effective method for producing a single enantiomer, showcasing the utility of the substrate derived from this compound in creating high-value, stereochemically pure chemicals.

Utility in Specialty Chemical Production

The 3-(trifluoromethyl)phenyl unit is incorporated into a range of specialty chemicals designed for specific, high-performance applications. These include materials for electronics and advanced organic synthesis. For example, the related compound 1,3-bis(trifluoromethyl)benzene (B1330116) is a versatile building block for creating boron-containing conjugated systems and starburst dendrimers, which have potential applications in materials science. researchgate.net

Furthermore, the trifluoromethylbenzene moiety is used in the synthesis of fluoroalkylated butenolides via palladium-catalyzed carbonylation reactions. acs.orgacs.org These complex heterocyclic structures are of interest due to the prevalence of the butenolide scaffold in biologically active molecules. acs.org The synthesis of N-ethyl-3,7-bis(trifluoromethyl)phenothiazine, a highly soluble redox shuttle for overcharge protection in lithium-ion batteries, further illustrates the application of trifluoromethylphenyl derivatives in advanced materials. rsc.org

Role of 1 Ethyl 3 Trifluoromethyl Benzene in Materials Science Research

Design and Synthesis of Trifluoromethylated Materials

The introduction of trifluoromethyl groups into organic compounds is a powerful strategy in materials design. wikipedia.org The synthesis of such materials can be approached in two primary ways: the direct trifluoromethylation of a pre-formed polymer or molecule, or the use of a trifluoromethyl-containing building block, such as 1-Ethyl-3-(trifluoromethyl)benzene, in a polymerization or synthesis process.

Modern synthetic methods offer various routes to introduce the -CF3 group. These include radical, nucleophilic, and electrophilic trifluoromethylation reactions. wikipedia.org Reagents like trifluoroiodomethane (CF3I) in combination with triethylborane (B153662) can generate the trifluoromethyl radical for addition to substrates. wikipedia.org For electrophilic trifluoromethylation, hypervalent iodine compounds (e.g., Togni reagents) or S-(trifluoromethyl)dibenzothiophenium salts (e.g., Umemoto reagents) are often employed due to their stability and reactivity. wikipedia.orgbeilstein-journals.org

However, a more common and often more controlled approach in polymer science involves the use of monomers that already contain the trifluoromethyl group. In this context, this compound serves as a potential precursor to functional monomers. The ethyl group or the aromatic ring itself can be chemically modified to introduce polymerizable functionalities. For instance, the benzene (B151609) ring could undergo reactions to add coupling sites for polymerization. This building block approach ensures the precise placement and stoichiometry of the -CF3 group within the final material's structure, which is crucial for achieving predictable properties. For example, trifluoromethylated aromatic diamines are key monomers in the synthesis of high-performance polyimides. acs.org

The synthesis of related trifluoromethyl-containing heterocyclic structures, such as 3-trifluoromethyl-1,2,4-triazoles, has been achieved through multi-component reactions, demonstrating the versatility of trifluoromethylated precursors in constructing complex functional molecules. nih.gov

Influence of the Trifluoromethyl Group on Material Properties

The trifluoromethyl group exerts a strong influence on the physical and chemical properties of a material due to the high electronegativity of fluorine atoms and the C-F bond's strength. Its incorporation into a polymer backbone or as a side group, as would be the case when using a derivative of this compound, can lead to significant enhancements in several key areas.

Hydrophobicity: The -CF3 group is known to be highly lipophilic and hydrophobic. beilstein-journals.org This property is critical for applications where resistance to moisture is required. In polymers, the presence of -CF3 groups on the surface can dramatically increase the water contact angle, thereby reducing water uptake. Research on fluorinated polyimides shows that introducing a trifluoromethyl structure can significantly decrease water absorption. researchgate.netresearchgate.net This is attributed to the low surface energy of fluorinated surfaces.

The table below summarizes the typical effects of incorporating trifluoromethyl groups into polymeric materials.

Material PropertyInfluence of Trifluoromethyl (-CF3) GroupResearch Finding
Hydrophobicity Increases surface hydrophobicity and reduces water uptake.Introduction of a trifluoromethyl structure into polyimide films significantly reduced their water uptake. researchgate.netresearchgate.net
Thermal Stability Generally increases thermal decomposition temperature due to the high C-F bond energy.Polyimides containing trifluoromethyl groups show high thermal stability, with 5% weight loss temperatures often above 500 °C. researchgate.net
Dielectric Constant Decreases the dielectric constant by increasing the free volume of the material.Molecular dynamics simulations show that the -CF3 structure increases the free volume fraction of polyimides, leading to a lower dielectric constant. researchgate.netresearchgate.net
Solubility Can improve the solubility of rigid polymers in organic solvents.The bulky, space-filling nature of the -CF3 group can disrupt chain packing, improving processability.
Optical Properties Can increase optical transparency by reducing intermolecular charge transfer.Fluorinated polyimides are often highly transparent and colorless, making them suitable for optical applications.

Applications in Polymers and Functional Materials

The unique properties imparted by the trifluoromethyl group make trifluoromethylated compounds, and by extension potential derivatives of this compound, valuable in a range of high-performance applications.

Polymers for Microelectronics: As discussed, fluorinated polyimides are prime candidates for interlayer insulating materials in microelectronic devices. acs.org Their combination of low dielectric constant, high thermal stability, and excellent mechanical properties is critical for the fabrication of advanced integrated circuits. researchgate.netresearchgate.net Building blocks similar to this compound, such as 1,3-bis(trifluoromethyl)benzene (B1330116), are explored for creating new conjugated systems, indicating the utility of this substitution pattern. researchgate.net

Functional Materials for Optoelectronics: Trifluoromethylated aromatic compounds are increasingly used in the design of materials for organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the -CF3 group makes the aromatic ring electron-deficient. This property is exploited in designing host materials or electron-transporting materials for OLEDs. For instance, 1,4-Bis(trifluoromethyl)benzene has been used as an acceptor unit in molecules exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in next-generation OLEDs. rsc.org The asymmetric nature of this compound, with its electron-donating ethyl group and electron-withdrawing trifluoromethyl group, could be used to fine-tune the electronic properties and morphology of thin films in such devices.

Advanced Sorbents and Membranes: The hydrophobicity and chemical resistance of fluorinated polymers make them suitable for use in separation technologies. Functional polymers containing phosphorus groups have been used as sorbents for water purification. mdpi.com The incorporation of trifluoromethyl groups could enhance the stability and selectivity of such materials.

Environmental Fate and Degradation Mechanisms of Trifluoromethylated Aromatics

The environmental persistence and transformation of synthetic chemical compounds are of significant interest due to their potential ecological impacts. Trifluoromethylated aromatic compounds, including 1-Ethyl-3-(trifluoromethyl)benzene, are characterized by the presence of a trifluoromethyl (-CF3) group, which imparts unique chemical properties and influences their environmental behavior. This section explores the degradation mechanisms of these compounds, focusing on photodegradation, microbial biotransformation, hydrolytic stability, and atmospheric processes.

Q & A

Basic: What are the common synthetic routes for 1-Ethyl-3-(trifluoromethyl)benzene?

The synthesis of this compound typically involves alkylation or bromination strategies . A key method includes the bromination of an ethyl-substituted trifluoromethylbenzene precursor using Br₂ in the presence of catalysts like Fe or AlBr₃ under controlled conditions to ensure regioselectivity . Alternatively, Friedel-Crafts alkylation of trifluoromethylbenzene with ethyl halides (e.g., ethyl bromide) using Lewis acids (e.g., AlCl₃) can introduce the ethyl group. Post-synthesis purification via column chromatography or distillation is critical to isolate the product.

Basic: How is the molecular structure of this compound characterized?

Structural characterization employs:

  • X-ray crystallography for precise bond length/angle determination (e.g., analogous compounds in ).
  • NMR spectroscopy : ¹⁹F NMR identifies CF₃ chemical shifts (δ ~ -60 to -70 ppm), while ¹H NMR resolves ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
  • Infrared (IR) spectroscopy to confirm C-F (1100–1250 cm⁻¹) and C-H (2800–3000 cm⁻¹) stretches. Computational tools like DFT (e.g., Gaussian) validate electronic structures .

Advanced: How do the substituents (ethyl and CF₃) influence electrophilic aromatic substitution (EAS) reactivity?

The electron-withdrawing CF₃ group deactivates the benzene ring, making EAS slower, and directs incoming electrophiles to the meta position relative to itself. Conversely, the electron-donating ethyl group activates the ring and directs ortho/para substitution. In this compound, these competing effects lead to dominant CF₃-directed meta selectivity , with minor products arising from ethyl-directed pathways. Computational studies (DFT) can predict regioselectivity by analyzing partial charge distributions .

Advanced: What challenges arise in interpreting ¹⁹F NMR spectra of trifluoromethyl-substituted benzenes?

¹⁹F NMR signals are sensitive to electronic environments and coupling with adjacent nuclei . For this compound:

  • CF₃ groups exhibit a singlet due to equivalent F atoms.
  • Coupling with neighboring protons (e.g., ethyl CH₂) may split signals, requiring decoupling techniques or 2D NMR (e.g., HSQC) for resolution.
  • Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and temperature can shift δ values by 1–2 ppm .

Advanced: How can computational methods aid in studying this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Transition states for reactions like bromination or nucleophilic substitution.
  • Frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Non-covalent interactions (NCI analysis) between CF₃ and solvents/reagents. Experimental validation via kinetic studies or X-ray crystallography is essential .

Basic: What are the stability considerations for this compound under acidic/basic conditions?

  • Acidic conditions : The ethyl group may undergo protonation, leading to potential carbocation formation and rearrangement. CF₃ groups are generally stable but can hydrolyze under strong acids (e.g., H₂SO₄) at high temperatures.
  • Basic conditions : Nucleophilic attack on the ethyl group is unlikely, but prolonged exposure to strong bases (e.g., NaOH) may cleave the C-F bond in CF₃ .

Advanced: How does this compound compare to its isomers (e.g., 1-Ethyl-2- or 4-(trifluoromethyl)benzene) in reactivity?

Isomeric differences significantly alter electronic and steric effects :

  • 1-Ethyl-2-(trifluoromethyl)benzene : Proximity of substituents increases steric hindrance, reducing reaction rates in EAS.
  • 1-Ethyl-4-(trifluoromethyl)benzene : CF₃ and ethyl groups are para, creating a symmetric electronic environment that simplifies substitution patterns. Comparative kinetic studies and Hammett plots quantify these effects .

Advanced: What role does this compound play in synthesizing pharmaceuticals or agrochemicals?

As a building block , it is used in:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups.
  • Nucleophilic substitutions (e.g., replacing Br in brominated derivatives with amines or thiols).
  • Fluorine-rich intermediates for drugs targeting CNS disorders or agrochemicals with enhanced bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.